7-Chlorochromone-3-sulfonylchloride

Description

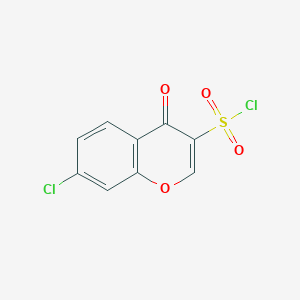

7-Chlorochromone-3-sulfonylchloride is a chromone derivative characterized by a sulfonyl chloride (-SO₂Cl) group at position 3 and a chlorine substituent at position 7 of the chromone scaffold (benzopyran-4-one). Chromones are heterocyclic compounds with a ketone-containing bicyclic structure, widely studied for their biological activities and utility as synthetic intermediates. The sulfonyl chloride group enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other functionalized chromone derivatives .

Properties

Molecular Formula |

C9H4Cl2O4S |

|---|---|

Molecular Weight |

279.10 g/mol |

IUPAC Name |

7-chloro-4-oxochromene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H4Cl2O4S/c10-5-1-2-6-7(3-5)15-4-8(9(6)12)16(11,13)14/h1-4H |

InChI Key |

HKPMBWAFMKFXPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=C(C2=O)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromone derivatives allows for tailored reactivity and applications. Below is a comparative analysis of 7-Chlorochromone-3-sulfonylchloride with analogous compounds (Table 1), focusing on substituent positions, functional groups, and inferred reactivity.

Table 1: Structural and Functional Comparison of Chromone Derivatives

| Compound Name | CAS Number | Substituents | Functional Groups | Key Reactivity/Applications |

|---|---|---|---|---|

| This compound | N/A | Cl (C7), -SO₂Cl (C3) | Sulfonyl chloride | Nucleophilic substitution, sulfonamide synthesis |

| 6-Chlorochromone | 33533-99-2 | Cl (C6) | Ketone (C4) | Antimicrobial studies, scaffold for functionalization |

| 6-Bromo-3-formylchromone | 52817-12-6 | Br (C6), -CHO (C3) | Aldehyde | Electrophilic substitution, Schiff base formation |

| 3-Bromo-6-Chlorochromone | 73220-38-9 | Br (C3), Cl (C6) | Halogens | Cross-coupling reactions, halogen exchange |

| 6-Bromochromone-2-carboxylic acid | 51484-06-1 | Br (C6), -COOH (C2) | Carboxylic acid | Metal coordination, salt formation |

Reactivity and Functional Group Analysis

Sulfonyl Chloride vs. Halogens : The sulfonyl chloride group in this compound confers higher electrophilicity compared to simple halogenated chromones (e.g., 6-Chlorochromone). This makes it more reactive toward nucleophiles like amines, enabling sulfonamide synthesis, a critical step in pharmaceutical development . In contrast, bromine or chlorine substituents (e.g., 3-Bromo-6-Chlorochromone) are more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Aldehyde and Carboxylic Acid Derivatives : Compounds like 6-Bromo-3-formylchromone and 6-Bromochromone-2-carboxylic acid exhibit distinct reactivity. The aldehyde group facilitates condensation reactions, while the carboxylic acid enables salt formation or coordination chemistry, broadening their utility in material science .

Positional Effects of Substituents

C3 vs. C6 Substitution : The position of substituents significantly impacts electronic and steric properties. For instance, this compound’s sulfonyl group at C3 directs electrophilic attacks to the electron-deficient C6 position, whereas 6-Chlorochromone’s halogen at C6 activates adjacent positions for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.